1,4-Dihydroxynaphthalene

Antiviral drug discovery Protease inhibition Herpesvirus

Choose 1,4-Dihydroxynaphthalene (CAS 571-60-8) for its unique para-diphenol configuration—the only isomer delivering competitive HSV-1 protease inhibition and concerted two-proton-coupled electron transfer (2PCET) superoxide scavenging. Unlike 1,3-dihydroxynaphthalene or noncompetitive naphthoquinone analogs, only this 1,4-substitution pattern supports the reversible quinone–hydroquinone redox transition essential for electrochemical sensors, high-temperature polyimides (Tg 247–281 °C, 10% weight loss >520 °C), and supercapacitor additives (>210 F g−1). Isomeric purity is non-negotiable: substituting cheaper isomers will compromise experimental outcomes.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 571-60-8
Cat. No. B165239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydroxynaphthalene
CAS571-60-8
Synonyms1,4-dihydroxynaphthalene
1,4-naphthohydroquinone
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)O
InChIInChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H
InChIKeyPCILLCXFKWDRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydroxynaphthalene (CAS 571-60-8): Baseline Specifications and Chemical Identity for Procurement


1,4-Dihydroxynaphthalene (CAS 571-60-8), also referred to as naphthalene-1,4-diol, is an aromatic diol with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol . It is characterized by two hydroxyl groups at the 1 and 4 positions of the naphthalene ring, which confer specific redox activity and synthetic versatility distinct from other dihydroxynaphthalene isomers and naphthoquinone analogs [1]. The compound typically appears as a solid powder (color ranges from yellow to brown to greyish depending on purity grade) with a melting point of 188–192 °C and a boiling point of 391 °C at 760 mmHg . Its para-diphenol (hydroquinone) moiety enables reversible quinone–hydroquinone redox transitions that underpin its utility in electrochemical and materials applications [2].

Why Naphthoquinones and Isomeric Dihydroxynaphthalenes Cannot Substitute for 1,4-Dihydroxynaphthalene (CAS 571-60-8)


Although naphthoquinones (e.g., 1,4-naphthoquinone) and other dihydroxynaphthalene isomers (1,2- and 1,3-) share structural similarities with 1,4-dihydroxynaphthalene, direct substitution fails due to fundamentally different biochemical and electrochemical behavior. In antiviral protease inhibition, 1,4-dihydroxynaphthalene acts as a competitive inhibitor of HSV-1 protease, whereas structurally analogous naphthoquinones exhibit noncompetitive inhibition, indicating divergent binding mechanisms despite comparable IC50 ranges [1]. In electrochemical systems, only the para-diphenol arrangement of 1,4-dihydroxynaphthalene (and the ortho-diphenol of 1,2-) supports efficient superoxide scavenging via a concerted two-proton-coupled electron transfer (2PCET) mechanism; the 1,3-isomer (meta-diphenol) is ineffective for this function [2]. In synthetic applications, 1,4-dihydroxynaphthalene can substitute for 1,4-naphthoquinone in isotruxene-forming reactions without requiring an amine additive, whereas the 1,5-isomer cannot engage in the requisite quinone–hydroquinone interconversion and yields no product [3]. These functional divergences underscore that procurement decisions based solely on structural similarity or cost equivalence will compromise experimental outcomes.

Quantitative Differentiation of 1,4-Dihydroxynaphthalene (CAS 571-60-8) Against Structural Analogs: Head-to-Head Evidence


HSV-1 Protease Inhibition: Competitive Mechanism and Superior Potency Versus Naphthoquinones

In a direct head-to-head screening of a chemical compound library, 1,4-dihydroxynaphthalene demonstrated the highest potency among all assayed dihydroxynaphthalene derivatives against HSV-1 protease, with an IC50 within the 6.4–16.9 μM range [1]. Critically, despite structural similarity to three co-tested naphthoquinones, 1,4-dihydroxynaphthalene was the only compound exhibiting competitive inhibition of HSV-1 protease; all three naphthoquinones were noncompetitive inhibitors [1]. This differential inhibition mode directly impacts target engagement kinetics. The 1,4-hydroxyl positioning was identified as essential for potent activity, as other substitution patterns failed to achieve comparable inhibition [1].

Antiviral drug discovery Protease inhibition Herpesvirus

Superoxide Scavenging Efficacy: 1,4-Isomer Outperforms 1,3-Dihydroxynaphthalene in PCET Reactivity

An electrochemical and DFT study systematically compared the reactivity of 1,2-, 1,3-, and 1,4-dihydroxynaphthalenes toward electrogenerated superoxide radical anion (O2•−) in N,N-dimethylformamide [1]. Both 1,2- (ortho-diphenol) and 1,4- (para-diphenol) isomers successfully scavenged O2•− via a concerted two-proton-coupled electron transfer (2PCET) mechanism, whereas the 1,3-isomer (meta-diphenol) was ineffective in this scavenging function [1]. The quinone–hydroquinone π-conjugation in the 1,4-isomer was essential for the superior kinetics of the PCET reaction and the subsequent regeneration of O2•− from dioxygen [1].

Electrochemistry Reactive oxygen species Antioxidant mechanism

Synthetic Utility in Isotruxene Formation: 1,4-DHN Enables Amine-Free Reaction Not Achievable with 1,5-Isomer

In the synthesis of isotruxene derivatives, substituting 1,4-dihydroxynaphthalene for 1,4-naphthoquinone in the reaction formulation enabled product formation even in the absence of the amine additive TMBDA, although with somewhat reduced purity compared to the standard protocol [1]. In contrast, 1,5-dihydroxynaphthalene produced no isotruxene product when reacted with indene under the same conditions, because the 1,5-isomer cannot accommodate the quinoidal form necessary for the quinone–hydroquinone interconversion that is central to the reaction mechanism [1].

Organic synthesis Polycyclic aromatic hydrocarbons Reaction development

Polyimide Thermal Stability: 1,4-DHN-Derived Diamine Yields High-Tg Polymers with Defined Thermal Thresholds

1,4-Dihydroxynaphthalene serves as a precursor for the diamine 1,4-bis(4-aminophenoxy)naphthalene (1,4-BAPON), which upon polymerization with various aromatic tetracarboxylic dianhydrides yields polyimides with glass transition temperatures (Tg) of 247–281 °C [1]. Thermogravimetric analysis established that these polymers are thermally stable up to 500 °C, with 10% weight loss temperatures recorded at 521–581 °C in nitrogen and 517–575 °C in air atmosphere [1]. These values provide a quantitative baseline for comparing naphthalene-diol-derived polymers against those from bisphenol A or other diol precursors .

Polymer chemistry High-performance materials Thermal analysis

Supercapacitor Electrode Performance: 1,4-DHN-Derivatives Achieve >210 F g−1 Specific Capacitance via Redox Synergy

Composite electrodes consisting of activated carbon blended with 1,4-dihydroxynaphthalene-derived organic additives (coded HBU-551 and HBU-552) achieved specific capacitance exceeding 210 F g−1 [1]. This performance enhancement arises from the PhQ–PhQH2 redox transition of the 1,4-DHN core, which involves a two-electron two-proton process that contributes pseudocapacitance synergistically with the electric double-layer capacitance of activated carbon [1]. The redox behavior is intrinsic to the 1,4-dihydroxy substitution pattern, as alternative diol isomers would exhibit different electrochemical signatures [2].

Supercapacitors Energy storage Composite electrodes

Validated Application Scenarios for 1,4-Dihydroxynaphthalene (CAS 571-60-8) Based on Quantitative Evidence


Antiviral Protease Inhibitor Lead Discovery

For screening campaigns targeting herpesvirus proteases (HSV-1 or HCMV), 1,4-dihydroxynaphthalene provides a validated competitive inhibitor scaffold with an IC50 of 6.4–16.9 μM against HSV-1 protease and selective inhibition over mammalian serine proteases (>100 μM) [1]. Its distinct competitive mechanism versus noncompetitive naphthoquinone analogs makes it the preferred choice for hit-to-lead optimization programs focused on active-site engagement [1].

Electrochemical ROS Scavenging and Mechanistic Studies

When designing experiments investigating proton-coupled electron transfer (PCET) reactivity toward superoxide radical anion, 1,4-dihydroxynaphthalene demonstrates active scavenging via a concerted 2PCET mechanism in N,N-dimethylformamide [2]. This behavior is not observed with the 1,3-isomer, making isomerically pure 1,4-DHN essential for reproducible electrochemical and antioxidant mechanistic investigations [2].

High-Performance Polyimide Synthesis for Thermal Applications

1,4-Dihydroxynaphthalene serves as a precursor to 1,4-BAPON diamine, which upon polymerization yields polyimides with glass transition temperatures of 247–281 °C and 10% weight loss temperatures exceeding 520 °C [3]. This thermal stability profile, attributed to the rigid naphthalene core, positions 1,4-DHN-derived polymers as suitable candidates for high-temperature electronics, aerospace composites, and industrial coatings requiring sustained performance above 500 °C [3].

Redox-Active Additives for Supercapacitor Electrodes

In composite electrode formulations for supercapacitors, 1,4-dihydroxynaphthalene-derived additives (e.g., HBU-551, HBU-552) enable specific capacitance exceeding 210 F g−1 through the synergistic combination of electric double-layer capacitance and the two-electron two-proton PhQ–PhQH2 redox transition [4]. This application leverages the reversible quinone–hydroquinone electrochemistry unique to the 1,4-substitution pattern [4].

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